Allyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
Allyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
CAS Number: 1560-54-9
Allyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a versatile and indispensable reagent in modern organic synthesis. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing its synthesis, core applications, and relevant experimental protocols.
Physicochemical Properties
Allyltriphenylphosphonium bromide is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored in a dry environment. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1560-54-9 | [1][2] |
| Molecular Formula | C₂₁H₂₀BrP | [2] |
| Molecular Weight | 383.26 g/mol | [2] |
| Melting Point | 222-225 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water and alcohol. Decomposes in water. |
Synthesis
The primary route for the synthesis of allyltriphenylphosphonium bromide is the reaction of triphenylphosphine (B44618) with allyl bromide.[1] This straightforward nucleophilic substitution reaction is typically carried out in a dry, inert solvent.
Experimental Protocol: Synthesis of Allyltriphenylphosphonium Bromide
A general laboratory-scale protocol for the synthesis is outlined below.
| Parameter | Value/Description |
| Reactants | Triphenylphosphine, Allyl bromide |
| Solvent | Dry Toluene (B28343) or Acetonitrile (B52724) |
| Reaction Temperature | 70-115 °C |
| Reaction Time | 7.5 - 24 hours |
| Work-up | Cooling, filtration, washing with a non-polar solvent (e.g., pentane (B18724) or toluene), and drying under vacuum. |
Detailed Methodology:
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To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 equivalent).
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Add dry acetonitrile or toluene to dissolve the triphenylphosphine.
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To this solution, add allyl bromide (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 70 °C and stir for 24 hours.
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After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.
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Collect the white solid by vacuum filtration and wash it with dry pentane (3 x 10 mL).
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Dry the resulting white solid under vacuum for 12 hours to yield allyltriphenylphosphonium bromide.
Synthesis Workflow for Allyltriphenylphosphonium Bromide
Core Applications in Organic Synthesis
Allyltriphenylphosphonium bromide is a cornerstone reagent in several critical organic transformations, primarily valued for its role in the formation of carbon-carbon bonds.
The Wittig Reaction
The most prominent application of allyltriphenylphosphonium bromide is as a precursor to the corresponding phosphorus ylide in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The allyl ylide, generated in situ by deprotonation of the phosphonium salt with a strong base, reacts with a carbonyl compound to yield a 1,4-diene.
Experimental Protocol: Wittig Reaction with Benzaldehyde (B42025)
The following protocol details the reaction of the allyl ylide with benzaldehyde to form 1-phenyl-1,3-butadiene.
| Parameter | Value/Description |
| Phosphonium Salt | Allyltriphenylphosphonium bromide |
| Carbonyl Compound | Benzaldehyde |
| Base | n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Work-up | Quenching with a saturated aqueous solution of ammonium (B1175870) chloride, extraction with an organic solvent, drying, and purification by column chromatography. |
Detailed Methodology:
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In a flame-dried, two-necked flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
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Cool the suspension to -78 °C and add a strong base (1.05 equivalents) dropwise. The formation of a colored solution indicates ylide generation.
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After stirring the ylide solution for 30-60 minutes at -78 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.
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Allow the reaction to proceed at -78 °C for a specified time before gradually warming to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
General Workflow for the Wittig Reaction
Phase Transfer Catalysis
Allyltriphenylphosphonium bromide can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic triphenylphosphonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction occurs. This enhances reaction rates and yields.
Mechanism of Phase Transfer Catalysis:
The mechanism involves the phosphonium cation forming an ion pair with the reactive anion in the aqueous phase. Due to the lipophilic nature of the triphenyl and allyl groups, this ion pair becomes soluble in the organic solvent. Once in the organic phase, the anion can readily react with the organic substrate. After the reaction, the phosphonium cation can return to the aqueous phase to transport another reactive anion, thus completing the catalytic cycle.
Phase Transfer Catalysis Mechanism
Curing Accelerator for Epoxy Resins
In polymer chemistry, allyltriphenylphosphonium bromide is employed as a curing accelerator for epoxy resins.[3] It facilitates the cross-linking process, leading to faster curing times and potentially enhancing the properties of the final polymer. The mechanism often involves the phosphonium salt acting as a catalyst to open the epoxide ring, thereby initiating or accelerating the polymerization with a curing agent.
Biological Activity
While primarily a synthetic reagent, some triphenylphosphonium salts have been investigated for their biological activities. Reports suggest that certain phosphonium salts, including those with structures related to allyltriphenylphosphonium bromide, exhibit antiproliferative and antimicrobial properties.[4][5] This activity is often attributed to their ability to accumulate in mitochondria due to the large negative membrane potential, leading to cellular dysfunction. However, specific signaling pathways for allyltriphenylphosphonium bromide have not been elucidated.
Safety and Handling
Allyltriphenylphosphonium bromide is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. As it is hygroscopic, it should be stored in a tightly sealed container in a dry place.
Conclusion
Allyltriphenylphosphonium bromide is a valuable and versatile reagent with significant applications in organic synthesis, most notably in the Wittig reaction for alkene formation. Its utility extends to phase transfer catalysis and polymer chemistry as a curing accelerator. This guide provides a foundational understanding of its properties, synthesis, and key applications, offering detailed protocols to aid researchers in its effective utilization. Further research into its potential biological activities may open new avenues for its application in medicinal chemistry and drug development.
References
- 1. Allyltriphenylphosphonium bromide | 1560-54-9 [chemicalbook.com]
- 2. Allyltriphenylphosphonium bromide | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]

